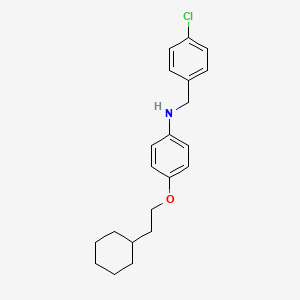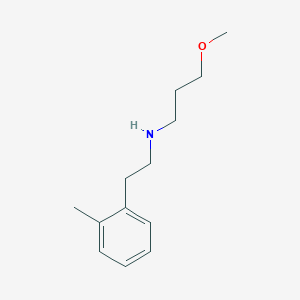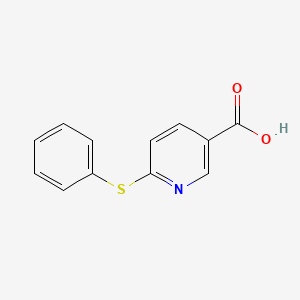
6-(Phenylthio)nicotinic acid
概要
説明
6-(Phenylthio)nicotinic acid is an organic compound that belongs to the class of nicotinic acid derivatives It features a phenylthio group attached to the 6-position of the nicotinic acid ring
準備方法
Synthetic Routes and Reaction Conditions
One common method starts with 6-chloronicotinic acid, which undergoes a nucleophilic substitution reaction with thiophenol to yield the desired product . The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for nicotinic acid derivatives, including 6-(Phenylthio)nicotinic acid, often involve large-scale synthesis using similar nucleophilic substitution reactions. The choice of reagents and conditions is optimized for yield and purity, with considerations for cost-effectiveness and environmental impact .
化学反応の分析
Types of Reactions
6-(Phenylthio)nicotinic acid can undergo various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The phenylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Thiophenol, potassium carbonate, dimethylformamide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted nicotinic acid derivatives.
科学的研究の応用
6-(Phenylthio)nicotinic acid has several scientific research applications:
作用機序
The mechanism of action of 6-(Phenylthio)nicotinic acid involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active sites of enzymes like α-amylase and α-glucosidase, thereby inhibiting their activity. This noncompetitive inhibition mechanism offers advantages for function regulation over competitive inhibitors .
類似化合物との比較
6-(Phenylthio)nicotinic acid can be compared with other nicotinic acid derivatives, such as:
6-Phenoxynicotinic acid: Similar structure but with a phenoxy group instead of a phenylthio group.
6-Benzylthionicotinic acid: Features a benzylthio group instead of a phenylthio group.
Uniqueness
The presence of the phenylthio group at the 6-position of the nicotinic acid ring imparts unique chemical properties to this compound, such as its specific reactivity in oxidation and substitution reactions. This makes it a valuable compound in the synthesis of specialized derivatives and in medicinal chemistry research .
特性
IUPAC Name |
6-phenylsulfanylpyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO2S/c14-12(15)9-6-7-11(13-8-9)16-10-4-2-1-3-5-10/h1-8H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGPMGXDXFMRPJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=NC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-(2-Cyclohexylethoxy)phenyl]-N-{2-[4-(tert-pentyl)phenoxy]ethyl}amine](/img/structure/B1385654.png)
![3-Methoxy-N-[4-(phenethyloxy)benzyl]-1-propanamine](/img/structure/B1385655.png)
![N-[4-(2-Methoxyethoxy)benzyl]-2-(3-phenylpropoxy)aniline](/img/structure/B1385657.png)
![N-[4-(Phenethyloxy)benzyl]-2-(3-phenylpropoxy)-aniline](/img/structure/B1385658.png)
![N-[4-(2-Methoxyethoxy)benzyl]-3,4-dimethylaniline](/img/structure/B1385661.png)
![N-[4-(Hexyloxy)benzyl]-2-(2-phenoxyethoxy)aniline](/img/structure/B1385662.png)
![N-[2-(Phenethyloxy)benzyl]-3-(3-phenylpropoxy)aniline](/img/structure/B1385663.png)
![2-(Benzyloxy)-N-[2-(1-naphthyl)ethyl]aniline](/img/structure/B1385664.png)
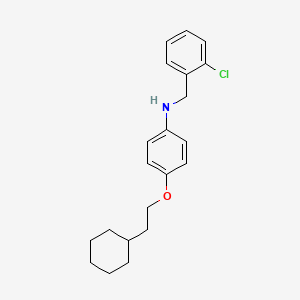
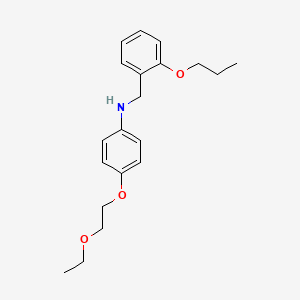
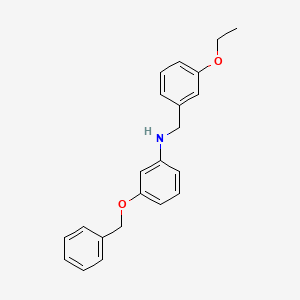
![2-Butoxy-N-[2-(4-isopropylphenoxy)ethyl]aniline](/img/structure/B1385673.png)
